molecular formula C10H15ClFN B1440652 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1803588-71-7

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1440652
CAS No.: 1803588-71-7
M. Wt: 203.68 g/mol
InChI Key: GFLUEYAXNOWLIN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines. It is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoroacetophenone.

    Reduction: The 4-fluoroacetophenone is reduced to 1-(4-fluorophenyl)-2-propanol using a reducing agent such as sodium borohydride.

    Amination: The 1-(4-fluorophenyl)-2-propanol is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield 1-(4-fluorophenyl)-2-methylpropan-1-amine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 4-fluorophenylacetone, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: Similar in structure but with different pharmacological properties.

    4-Fluoromethamphetamine: Another related compound with distinct effects.

    4-Fluorophenylhydrazine hydrochloride: Used in different applications but shares the fluorophenyl group.

Uniqueness

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the methyl group on the amine. This combination of features can result in unique pharmacological effects and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLUEYAXNOWLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-71-7
Record name 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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